2-Phenylethyl thiocyanate
Description
Distribution in Brassicaceae Family and Cruciferous Vegetables
Gluconasturtiin (B1219410), the precursor to PEITC, is found in a variety of plants belonging to the Brassicaceae (or Cruciferae) family. mdpi.comnih.gov These vegetables are characterized by a pungent aroma and a spicy or bitter taste, which is largely attributable to glucosinolates. oregonstate.edu While many cruciferous vegetables contain an assortment of glucosinolates, watercress (Nasturtium officinale) is considered one of the most significant dietary sources of gluconasturtiin. mdpi.comnih.gov Other vegetables such as broccoli, turnips, and radish also contain this compound, though typically in smaller quantities. nih.gov The concentration of these compounds can vary depending on the plant species, age, and growing conditions. nih.gov
Table 1: Cruciferous Vegetables Containing Gluconasturtiin (PEITC Precursor)
| Vegetable | Family | Presence of Gluconasturtiin |
|---|---|---|
| Watercress | Brassicaceae | High |
| Broccoli | Brassicaceae | Present |
| Turnip | Brassicaceae | Present |
| Radish | Brassicaceae | Present |
| Cabbage | Brassicaceae | Variable |
| Brussels Sprouts | Brassicaceae | Present |
Enzymatic Hydrolysis of Glucosinolates to Phenethyl Isothiocyanate (PEITC)
The transformation of the inert gluconasturtiin into the biologically active PEITC is a classic example of a plant defense system, often called the "mustard oil bomb". wikipedia.org This conversion is catalyzed by the enzyme myrosinase and is initiated when the plant's tissues are disrupted. nih.govoup.com
In an intact plant cell, gluconasturtiin and the enzyme myrosinase are physically separated in different compartments. wikipedia.orgnih.gov Myrosinase is stored in specific cells called myrosin cells, while glucosinolates are located in adjacent S-cells. wikipedia.org When the plant is damaged—for instance, by chewing, cutting, or crushing—this compartmentalization is broken. oup.comfoundmyfitness.com Myrosinase then comes into contact with gluconasturtiin and catalyzes its hydrolysis. nih.gov This reaction cleaves the glucose group from the gluconasturtiin molecule, forming an unstable intermediate which then rapidly rearranges to yield PEITC. wikipedia.orgoup.com
The amount of PEITC formed from gluconasturtiin is not constant and can be influenced by several physiological and environmental factors. mdpi.com The efficiency of the myrosinase-catalyzed reaction is dependent on conditions such as pH and temperature. mdpi.com Plant myrosinase is generally stable between pH 7.0 and 9.0 and temperatures from 25°C to 45°C. nih.gov Acidic conditions may favor the formation of other products, like nitriles, over isothiocyanates. nih.gov
Food processing methods also have a significant impact. Since myrosinase is an enzyme, it is susceptible to heat. nih.gov Cooking cruciferous vegetables can inactivate the plant's myrosinase, which would prevent the conversion of gluconasturtiin to PEITC. nih.govnih.gov However, even when plant myrosinase is destroyed by heat, some conversion can still occur in the human gut due to the myrosinase-like activity of intestinal microbiota. mdpi.comnih.gov
Table 2: Factors Affecting PEITC Formation
| Factor | Effect on PEITC Formation | Mechanism |
|---|---|---|
| Tissue Disruption (e.g., Chewing, Chopping) | Increases | Allows myrosinase to come into contact with gluconasturtiin. oup.com |
| Cooking/Heating | Decreases | Inactivates the heat-sensitive myrosinase enzyme. nih.govnih.gov |
| pH | Optimal at neutral to slightly alkaline pH | Myrosinase activity is pH-dependent; acidic conditions may favor nitrile formation. mdpi.comnih.gov |
| Gut Microbiota | Can facilitate formation | Bacteria in the colon possess myrosinase-like activity that can hydrolyze intact glucosinolates. mdpi.comnih.gov |
Ecological Roles and Plant Defense Mechanisms Involving Phenethyl Isothiocyanate (PEITC)
The myrosinase-glucosinolate system is a primary chemical defense for plants in the Brassicaceae family. wikipedia.org The products of this hydrolysis, including PEITC, are toxic or deterrent to a wide range of organisms, from insects to pathogens. nih.govfrontiersin.org This system serves as a potent defense against herbivory and microbial attack. mdpi.comresearchgate.net When an insect or herbivore begins to feed on the plant, the resulting tissue damage initiates the rapid production of pungent and harmful isothiocyanates, discouraging further feeding. wikipedia.orgfrontiersin.org This chemical defense is effective against generalist herbivores, although some specialist insects have evolved mechanisms to overcome it. frontiersin.org Beyond herbivory, PEITC also exhibits biocidal activity against various pathogens, including certain bacteria and fungi, protecting the plant from disease. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5654-72-8 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
2-phenylethyl thiocyanate |
InChI |
InChI=1S/C9H9NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
HUKWNFVGBRDJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Phenethyl Isothiocyanate Peitc and 2 Phenylethyl Thiocyanate
Nucleophilic Substitution Reactions Involving the Thiocyanate (B1210189) Group
The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. Consequently, 2-phenylethyl thiocyanate is susceptible to nucleophilic attack at three potential sites: the sulfur atom, the cyano carbon, and the benzylic carbon attached to the sulfur. While specific kinetic and mechanistic studies on the nucleophilic substitution reactions of this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from general principles of organic thiocyanates.
Organic thiocyanates can undergo hydrolysis to form thiocarbamates. The reaction between alkyl halides and alkali metal thiocyanates is a common method for synthesizing organic thiocyanates, though it can compete with the formation of isothiocyanates, particularly with substrates that favor SN1 reaction pathways.
Gas-phase studies on methyl thiocyanate with carbanions have shown various reaction pathways, including SN2 nucleophilic substitution, as well as cyanophilic (attack at the carbon of the CN group) and thiophilic (attack at the sulfur atom) reactions. The preferred pathway is dependent on the structure and proton affinity of the attacking carbanion. These findings suggest that this compound would likely exhibit similar multifaceted reactivity towards strong nucleophiles.
Thermal Decomposition and Pyrolysis of this compound
The thermal stability and decomposition pathways of this compound have been the subject of kinetic studies, providing insight into its behavior at elevated temperatures.
Gas-Phase Elimination Kinetics
Interactive Data Table: Arrhenius Parameters for the Pyrolysis of Various Alkyl Thiocyanates rsc.org
| Compound | A (s⁻¹) | Eₐ (kcal/mol) |
| Isopropyl thiocyanate | 10¹²·²⁷ | 39.33 |
| t-Butyl thiocyanate | 10¹²·²⁸ | 37.37 |
| But-3-enyl thiocyanate | 10¹²·³⁴ | 41.88 |
Note: Specific rate data for this compound from the primary literature could not be accessed.
Concerted Mechanism Investigations
The gas-phase pyrolysis of this compound is believed to proceed through a homogeneous and unimolecular reaction. rsc.org Investigations into the transition state structure and character suggest a six-centre concerted mechanism. rsc.org This type of mechanism involves a cyclic transition state where bond-breaking and bond-forming occur simultaneously, avoiding the formation of charged intermediates. For this compound, this would likely involve the abstraction of a hydrogen atom from the ethyl chain by the nitrogen atom of the thiocyanate group, leading to the elimination of thiocyanic acid and the formation of styrene.
Electrophilic Reactivity of the Isothiocyanate Functional Group
The isothiocyanate functional group (-N=C=S) in phenethyl isothiocyanate (PEITC) is characterized by a highly electrophilic carbon atom. This electrophilicity is due to the electron-withdrawing nature of both the nitrogen and sulfur atoms double-bonded to the carbon. This makes the isothiocyanate carbon a prime target for attack by nucleophilic molecules. The electrophilic nature of PEITC is central to its biological activities.
Interactions with Biological Thiols and Other Nucleophiles
Phenethyl isothiocyanate readily reacts with biological nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866). This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) adduct.
The depletion of cellular glutathione and the covalent modification of proteins are key mechanisms underlying the biological effects of PEITC. For instance, the interaction of PEITC with glutathione is a primary route of its metabolism. This conjugation can lead to a decrease in the cellular levels of free glutathione, potentially inducing oxidative stress. Furthermore, the covalent binding of PEITC to critical cysteine residues in enzymes and transcription factors can modulate their activity and trigger various cellular signaling pathways.
Advanced Spectroscopic and Spectrometric Characterization of Phenethyl Isothiocyanate Peitc
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of PEITC is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The most prominent and diagnostic feature in the FT-IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group. mdpi.com In aromatic isothiocyanates, this band typically appears in the region of 2000-2200 cm⁻¹. For compounds structurally similar to PEITC, such as benzyl (B1604629) isothiocyanate, this characteristic peak is observed around 2089 cm⁻¹. mdpi.com Additional bands in the spectrum confirm the presence of the phenethyl group, including C-H stretching vibrations of the aromatic ring and the ethyl chain, as well as benzene (B151609) ring vibrations, which typically appear between 1345–1600 cm⁻¹. mdpi.com
Table 1: Characteristic FT-IR Absorption Bands for Phenethyl Isothiocyanate (PEITC) Functional Groups
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isothiocyanate (–N=C=S) | Asymmetric Stretch | ~2089 | Strong, Sharp |
| Aromatic Ring (C=C) | Ring Stretch | ~1345-1600 | Medium to Weak |
| Aromatic C-H | Stretch | ~3000-3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | ~2850-2960 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the precise structure of PEITC.
¹H NMR Spectroscopy: The ¹H NMR spectrum of PEITC displays distinct signals corresponding to the different types of protons in the molecule. nih.gov The protons of the ethyl chain (–CH₂CH₂–) typically appear as two triplets. The triplet around 2.9 ppm is attributed to the two protons adjacent to the aromatic ring, while the triplet at approximately 3.7 ppm corresponds to the two protons adjacent to the isothiocyanate group. The aromatic protons of the benzene ring typically appear as a multiplet in the region of 7.2-7.4 ppm. nih.gov
Table 2: ¹H NMR Spectroscopic Data for Phenethyl Isothiocyanate (PEITC) in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C₆H₅–CH₂– | ~2.95 | Triplet | 2H |
| –CH₂–NCS | ~3.66 | Triplet | 2H |
| C₆H₅– | ~7.17-7.34 | Multiplet | 5H |
Data sourced from PubChem. nih.gov
Mass Spectrometry (MS) Applications in Structural Confirmation and Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile compounds like PEITC. mdpi.com
Under electron ionization (EI), the PEITC molecule (molecular weight 163.24 g/mol ) undergoes fragmentation to produce characteristic ions. nih.gov The mass spectrum typically shows a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 163. The fragmentation pattern provides structural confirmation. Key fragments often observed include a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group. Another significant fragment appears at m/z 105, resulting from the cleavage of the C-N bond. nih.gov These fragmentation patterns are unique to the structure of PEITC and are used for its definitive identification in complex mixtures, such as extracts from biological samples. mdpi.com
Table 3: Key Mass Fragments of Phenethyl Isothiocyanate (PEITC) from Electron Ionization Mass Spectrometry (EI-MS)
| m/z | Proposed Fragment Ion | Relative Abundance |
|---|---|---|
| 163 | [C₉H₉NS]⁺ (Molecular Ion) | High |
| 105 | [C₈H₉]⁺ | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
Data sourced from PubChem. nih.gov
Quantum Chemical Investigation of Reaction Mechanisms and Kinetics
Quantum chemical methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, the identification of transient intermediates, and the location of transition states (the highest energy point along a reaction coordinate).
For 2-phenylethyl thiocyanate (B1210189), computational studies could explore its reactivity towards nucleophiles. Organic thiocyanates possess multiple electrophilic sites: the carbon of the ethyl group adjacent to sulfur, the sulfur atom itself, and the carbon of the cyanide group. nih.gov A theoretical study on phenylthiocyanates showed that nucleophilic attack could occur at the aryl carbon or the cyano carbon. rsc.org By calculating the energy profiles for different reaction pathways, the most favorable mechanism can be determined.
The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated. This value is crucial for determining the reaction rate constant via transition state theory. Such studies would provide fundamental insights into the chemical behavior of 2-phenylethyl thiocyanate and guide its use in synthetic organic chemistry.
Analytical Methodologies for Phenethyl Isothiocyanate Peitc Quantification and Characterization
Chromatographic Techniques for Detection and Separation
Chromatography is a fundamental analytical technique for separating and identifying compounds within a mixture. For PEITC analysis, several chromatographic methods are utilized, each offering distinct advantages depending on the sample type and analytical goals.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PEITC. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. The choice of detector is critical for sensitivity and selectivity.
UV Detection: HPLC coupled with a UV detector is a common method for PEITC analysis. The assay often involves a cyclocondensation reaction of ITCs with 1,2-benzenedithiol (B97157), followed by extraction and analysis by HPLC with UV detection at 365 nm. bohrium.com This method has demonstrated linearity and reproducibility for PEITC and its conjugates over a significant concentration range in human plasma. bohrium.com The recovery of PEITC using this approach has been reported to be high, around 96.6 ± 1.5%. bohrium.com
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. researchgate.net This often requires derivatization of the analyte to introduce a fluorescent tag. For instance, a novel D–π–A carbazole-based fluorescence labeling reagent, 2-(4-carbazol-9-yl-benzylidene)-malononitrile (CBM), has been developed for the determination of thiocyanate (B1210189). rsc.org This reagent reacts with thiocyanate to produce a highly fluorescent derivative, significantly reducing background interference and improving detection limits. rsc.org The excitation and emission wavelengths for these derivatives are typically around 290 nm and 380 nm, respectively. rsc.org Another approach involves photochemical derivatization to induce or enhance the fluorescence of the target compound. puc-rio.br
Interactive Data Table: HPLC Methods for PEITC Analysis
| Technique | Detector | Derivatization | Key Findings | Reference |
|---|---|---|---|---|
| HPLC | UV | 1,2-benzenedithiol | Linearity over 49-3003 nM PEITC; Recovery of 96.6 ± 1.5% | bohrium.com |
| HPLC | Fluorescence | CBM | Rapid labeling (5 min at 25°C); Low detection limits | rsc.org |
| HPLC | Fluorescence | Photochemical | Enhanced fluorescence for quantification | puc-rio.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like PEITC. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then detected and identified by a mass spectrometer.
A typical GC-MS method for PEITC analysis involves setting an initial oven temperature, followed by a programmed increase to a final temperature. For example, an oven program might start at 35°C for 5 minutes, then increase to 210°C at a rate of 8°C/min, and hold for 10 minutes. mdpi.com To prevent the degradation of volatile ITCs, a low initial temperature and a splitless injection mode are often preferred. mdpi.com The mass spectra are obtained through electron ionization (EI), and the compounds are identified by comparing their mass spectra with reference libraries like the NIST Chemistry WebBook. mdpi.comyu.edu.jo GC-MS has been successfully used to determine the concentration of PEITC and other glucosinolate hydrolysis products in broccoli tissues. mdpi.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Biological and Plant Extracts
For the analysis of PEITC in complex matrices like biological fluids and plant extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity. researchgate.net This technique combines the separation power of LC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
In a typical LC-MS/MS method for PEITC, the analyte is first derivatized to improve its chromatographic and mass spectrometric properties. For instance, PEITC can be derivatized with ammonia (B1221849) to form phenethylthiourea. nih.gov Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and formic acid. nih.gov The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity. nih.gov This method has been validated for the analysis of PEITC in human plasma and urine, with a detection limit as low as 2 nM. nih.gov The use of an isotopically labeled internal standard, such as deuterium-labeled PEITC, is crucial for accurate quantification. nih.gov
Interactive Data Table: Mass Spectrometry-Based Methods for PEITC Analysis
| Technique | Sample Matrix | Key Parameters | Detection Limit | Reference |
|---|---|---|---|---|
| GC-MS | Broccoli Tissues | Initial oven temp 35°C, splitless injection | Not specified | mdpi.com |
| LC-MS/MS | Human Plasma, Urine | Ammonia derivatization, C18 column, MRM mode | 2 nM | nih.gov |
| LC-MS/MS | Swine Plasma | Monobromobimane derivatization for thiocyanate | 50 nM for thiocyanate | nih.gov |
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical step in the analytical workflow for PEITC, as it aims to isolate the analyte from the sample matrix and remove potential interferences. The choice of extraction method depends on the nature of the sample and the subsequent analytical technique.
Conventional Solvent Extraction Methods
Conventional solvent extraction techniques are widely used for the isolation of phytochemicals, including PEITC. phytojournal.com These methods typically involve the use of organic solvents to dissolve the target compound from the sample matrix. nih.gov
Maceration: This simple technique involves soaking the plant material in a suitable solvent for a period of time, often with occasional stirring. phytojournal.comnih.govnih.gov
Soxhlet Extraction: This is a continuous extraction method where the sample is repeatedly washed with a fresh portion of the solvent, which is vaporized and then condensed over the sample. phytojournal.comnih.gov This method is efficient but can be time-consuming and may degrade heat-sensitive compounds. researchgate.net
Liquid-Liquid Extraction: This technique is commonly used to extract highly hydrophobic compounds like PEITC from aqueous solutions. nih.govresearchgate.net After hydrolysis of glucosinolates in an aqueous medium, an immiscible organic solvent is added to extract the PEITC. nih.govresearchgate.net
Commonly used solvents for these methods range from nonpolar (e.g., n-hexane, chloroform) to polar (e.g., ethanol (B145695), water), depending on the polarity of the target compound. nih.gov
Advanced Extraction Techniques (e.g., Ultrasound-Assisted Dispersive-Filter Extraction, Aqueous Micellar Systems)
To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced extraction techniques have been developed.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the analyte into the solvent. phytojournal.comresearchgate.netmdpi.com UAE can be performed at lower temperatures, which is beneficial for thermally labile compounds. mdpi.com The optimization of UAE parameters, such as ultrasonic temperature, time, and solvent-to-solid ratio, is crucial for maximizing extraction yield. researchgate.net
Aqueous Micellar Systems (AMS): This innovative and sustainable approach uses surfactants to form micelles in an aqueous solution, which can then encapsulate and extract hydrophobic compounds like PEITC. nih.govresearchgate.netnih.gov Non-ionic surfactants such as Genapol X-080 and Tergitol 15-S-7 have been shown to be as effective as conventional organic solvents for extracting PEITC from watercress by-products. nih.govnih.gov This method is considered cost-effective and has a low environmental impact. nih.gov An optimized integrated process for PEITC production and extraction using AMS has been developed, yielding approximately 2900 µg of PEITC per gram of watercress. nih.govnih.gov
Membrane-Based Solvent Extraction (MBSE): This technique can be used for in-situ product removal during fermentation processes to mitigate product inhibition. researchgate.net A hydrophobic membrane separates the fermentation broth from an organic solvent, allowing the continuous extraction of the product. researchgate.net
Interactive Data Table: Comparison of Extraction Methods for PEITC
| Extraction Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Maceration | Soaking in solvent | Simple, requires minimal equipment | Time-consuming, may have lower efficiency | phytojournal.comnih.gov |
| Soxhlet Extraction | Continuous washing with fresh solvent | High extraction efficiency | Time-consuming, potential for thermal degradation | phytojournal.comnih.gov |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves enhance mass transfer | Faster, reduced solvent consumption, suitable for thermolabile compounds | Requires specialized equipment | researchgate.netmdpi.com |
| Aqueous Micellar Systems (AMS) | Micellar encapsulation of hydrophobic compounds | Sustainable, cost-effective, low environmental impact | Surfactant selection and concentration are critical | nih.govnih.gov |
Bioanalytical Approaches for Metabolite Profiling in Research Samples: Phenethyl Isothiocyanate (PEITC) Quantification and Characterization
The analysis of phenethyl isothiocyanate (PEITC) and its metabolites in biological samples is crucial for understanding its pharmacokinetics and biological effects. A variety of sophisticated analytical methods have been developed for this purpose.
Chromatographic Methods (HPLC, GC)
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used for the separation and quantification of PEITC and its metabolites.
HPLC: HPLC coupled with ultraviolet (UV) or photodiode array (PDA) detection is a common method. A widely used approach involves the derivatization of ITCs with 1,2-benzenedithiol, followed by extraction and analysis by HPLC with UV detection at 365 nm. mdpi.com This method has been successfully applied to human plasma samples. mdpi.com Reversed-phase columns, such as C18, are typically used for separation. mdpi.comnih.gov
GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile compounds like PEITC. Dichloromethane (B109758) is a common solvent for extraction from biological matrices. To avoid degradation of thermally labile ITCs during GC analysis, careful optimization of the temperature program and injection mode is necessary.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of PEITC and its metabolites.
LC-MS/MS: This is a powerful technique for analyzing PEITC in complex biological matrices like plasma and urine. researchgate.netnih.gov Atmospheric pressure chemical ionization (APCI) has been found to be a suitable ionization technique for PEITC. nih.gov To prevent the degradation of the labile PEITC during sample preparation, methods often involve low temperatures and acidification. nih.gov A simple protein precipitation with acetonitrile can be used for plasma sample preparation. nih.gov Deuterium-labeled PEITC is often used as an internal standard to ensure accurate quantification. researchgate.net The detection limit for PEITC using LC-MS/MS can be as low as 2 nM. researchgate.net
Sample Preparation Techniques
Effective sample preparation is critical for accurate and reliable quantification of PEITC and its metabolites from biological samples.
Liquid-Liquid Extraction (LLE): LLE with solvents like hexane (B92381) or dichloromethane is frequently used to extract PEITC from aqueous samples such as plasma or urine. mdpi.comwikipedia.orgresearchgate.net
Protein Precipitation: For plasma samples, protein precipitation using a solvent like acetonitrile is a straightforward method to remove proteins that can interfere with the analysis. nih.gov
Derivatization: To enhance the stability and detectability of PEITC, derivatization is often employed. For instance, PEITC can be derivatized with ammonia to form phenethylthiourea, which is then analyzed by LC-MS/MS. researchgate.net Another approach is the cyclocondensation reaction with 1,2-benzenedithiol for HPLC-UV analysis. mdpi.com
The following table summarizes some of the key parameters of analytical methods used for PEITC quantification.
| Analytical Technique | Sample Matrix | Sample Preparation | Derivatization | Detection Method | Limit of Quantification (LOQ) |
| HPLC-UV mdpi.com | Human Plasma | Hexane extraction | 1,2-benzenedithiol | UV at 365 nm | 49 nM |
| LC-MS/MS researchgate.net | Human Plasma, Urine | Hexane extraction | Ammonia | Tandem MS | 7.8 nM |
| LC-APCI-MS/MS nih.gov | Human Plasma | Protein precipitation | None | Tandem MS | 5.00 ng/mL |
| GC-MS | Broccoli Tissues | Dichloromethane extraction | None | Mass Spectrometry | 0.53 mg/L |
Research Applications and Prospective Avenues for Phenethyl Isothiocyanate Peitc
Development of Natural-Based Agrochemicals for Pest and Fungal Control
The exploration of naturally derived compounds for agricultural use is a burgeoning field, driven by the need for sustainable and environmentally benign alternatives to synthetic pesticides. Phenethyl Isothiocyanate (PEITC) has emerged as a promising candidate for the development of natural-based agrochemicals due to its inherent biocidal properties. mdpi.comxiahepublishing.com Plants naturally produce PEITC as a defense mechanism against a variety of external stressors, including pathogenic fungi and herbivorous insects. mdpi.comxiahepublishing.com
Research has demonstrated the potent antifungal activity of PEITC against a range of plant pathogens. nih.gov For instance, studies have shown that PEITC can significantly inhibit spore germination and mycelial growth of the fungus Alternaria alternata, which causes black spot disease in fruits like pears. nih.gov The antifungal action of PEITC is attributed to its ability to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net Furthermore, PEITC has been found to reduce the production of mycotoxins by A. alternata, adding another layer to its protective effects. nih.gov
The inhibitory effects of PEITC have been documented against several other fungal species of agricultural importance, as detailed in the table below.
| Fungal Species | Observed Effect of PEITC | Reference |
|---|---|---|
| Alternaria alternata | Inhibition of spore germination and mycelial growth, reduction of mycotoxin production. | nih.gov |
| Rhizoctonia solani | Inhibition of growth. | nih.gov |
| Sclerotinia sclerotiorum | Inhibition of growth and germination of sclerotia. | nih.gov |
| Fusarium oxysporum | Inhibition of growth. | nih.gov |
| Alternaria brassicicola | Inhibition of growth. | nih.gov |
In addition to its fungicidal properties, PEITC also exhibits insecticidal and nematicidal activities. Research has indicated that PEITC can act as a repellent or even a nematicide against certain nematode species, which are microscopic roundworms that can cause significant damage to crops. ncsu.edu This broad spectrum of activity makes PEITC a versatile tool in the development of integrated pest management (IPM) strategies. IPM is an ecosystem-based approach that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. synnefa.ioprinceedwardisland.canih.gov
The use of PEITC as a biofumigant is another area of active research. Biofumigation is a technique that involves the use of volatile compounds released from plants to suppress soil-borne pests and pathogens. The incorporation of plants rich in PEITC precursors, such as those from the Brassicaceae family, into crop rotation systems can lead to the release of PEITC into the soil, thereby reducing the populations of harmful organisms.
The development of PEITC-based agrochemicals aligns with the principles of sustainable agriculture by offering a biodegradable and potentially less harmful alternative to conventional pesticides. youtube.com However, further research is needed to optimize application methods, understand its long-term effects on soil ecosystems, and ensure its efficacy under various field conditions.
Exploration in Functional Food and Nutraceutical Research
The role of diet in health and disease prevention has garnered significant scientific interest, leading to the exploration of functional foods and nutraceuticals. Functional foods are those that offer health benefits beyond basic nutrition, while nutraceuticals are products derived from food sources that are purported to provide extra health advantages. Phenethyl Isothiocyanate (PEITC), naturally present in cruciferous vegetables, is a key focus of this research due to its potential health-promoting properties. mdpi.comnih.gov
The primary dietary source of PEITC is cruciferous vegetables, particularly watercress. wikipedia.orgmdpi.com In these plants, PEITC exists in its precursor form, a glucosinolate called gluconasturtiin (B1219410). wikipedia.org When the plant is chewed or chopped, the enzyme myrosinase is released, which then hydrolyzes gluconasturtiin to form PEITC. nih.gov The concentration of PEITC can vary significantly depending on the type of vegetable, growing conditions, and food preparation methods.
| Vegetable | PEITC Precursor | Reference |
|---|---|---|
| Watercress | Gluconasturtiin | wikipedia.orgmdpi.com |
| Broccoli | Glucoraphanin (precursor to sulforaphane), some Gluconasturtiin | nih.gov |
| Brussels Sprouts | Sinigrin (precursor to allyl isothiocyanate), some Gluconasturtiin | mdpi.com |
| Cauliflower | Glucobrassicin, some Gluconasturtiin | mdpi.com |
Research into PEITC as a functional food component is centered on its antioxidant and anti-inflammatory activities. mdpi.com Oxidative stress and chronic inflammation are underlying factors in the development of numerous chronic diseases. PEITC has been shown to modulate cellular pathways involved in these processes. mdpi.com
The potential of PEITC in the context of cancer chemoprevention is a significant area of investigation. wikipedia.orgxiahepublishing.comnih.gov Numerous preclinical studies have explored the mechanisms by which PEITC may inhibit the growth of cancer cells. nih.govmdpi.com
The development of PEITC-fortified functional foods and nutraceuticals is an active area of research. For instance, a study highlighted the development of a PEITC-fortified complete nutrition gel. xiahepublishing.com Such innovations aim to provide a concentrated and stable source of PEITC for individuals who may not consume sufficient quantities of cruciferous vegetables. However, the bioavailability and stability of PEITC in different food matrices are critical factors that require further investigation. mdpi.com The inherent reactivity of PEITC presents challenges for its incorporation into food products without degradation. mdpi.com
Utilization as a Biochemical Probe in Elucidating Cellular Mechanisms
Phenethyl Isothiocyanate (PEITC) serves as a valuable biochemical probe for researchers investigating a variety of cellular processes. Its utility as a research tool stems from its high reactivity and specific interactions with cellular components, which allow for the modulation and study of key signaling pathways.
One of the primary ways PEITC is used as a biochemical probe is in the study of cellular responses to oxidative stress. PEITC has been shown to interact with and modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By observing the downstream effects of PEITC on this pathway, researchers can gain insights into the mechanisms of cellular defense against oxidative damage.
Furthermore, PEITC is employed to investigate the unfolded protein response (UPR) and the heat shock response (HSR), two crucial cellular stress response pathways. The ability of PEITC to induce these responses allows scientists to study the intricate signaling cascades involved and their role in maintaining protein homeostasis.
In the context of cancer research, PEITC is utilized as a probe to explore the mechanisms of apoptosis (programmed cell death) and cell cycle arrest. By treating cancer cells with PEITC, researchers can identify the specific proteins and signaling pathways that are targeted by the compound, leading to the inhibition of cancer cell proliferation. For example, studies have shown that PEITC can induce apoptosis by affecting the levels of proteins in the Bcl-2 family and can cause cell cycle arrest by influencing the expression of proteins like p21. mdpi.com
The interaction of PEITC with specific protein targets is also a key area of investigation. Its ability to react with cysteine residues on proteins allows for its use in identifying and characterizing the functional roles of these proteins in various cellular processes. This electrophilic nature of PEITC makes it a useful tool for probing the active sites of enzymes and other proteins.
Advanced Delivery Systems for Phenethyl Isothiocyanate (PEITC) in Research Models (e.g., Microencapsulation)
The translation of the biological effects of Phenethyl Isothiocyanate (PEITC) observed in vitro to in vivo research models is often hampered by its chemical instability and pharmacokinetic properties. mdpi.com To overcome these challenges, researchers are developing advanced delivery systems to protect PEITC from degradation, enhance its bioavailability, and enable controlled release.
Microencapsulation is a prominent technique being explored for the delivery of PEITC. This process involves enclosing PEITC within a protective shell, typically made of a polymer, to shield it from the surrounding environment. This can prevent its degradation in the gastrointestinal tract and allow for its targeted delivery to specific sites in the body. The choice of encapsulating material is crucial and can be tailored to control the release rate of PEITC.
Another approach is the use of hydrogels as a delivery vehicle. xiahepublishing.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. xiahepublishing.com PEITC can be incorporated into the hydrogel matrix, which can then be designed to release the compound in a sustained manner in response to specific physiological cues, such as pH or temperature. xiahepublishing.com A study has reported the development of a PEITC-fortified hydrogel, referred to as Nutri-PEITC jelly, which was shown to enhance the detoxification of a tobacco-specific carcinogen in smokers. xiahepublishing.com
These advanced delivery systems are critical for conducting meaningful in vivo studies to evaluate the efficacy of PEITC in various disease models. By ensuring that a stable and effective concentration of PEITC reaches the target tissues, researchers can obtain more reliable data on its therapeutic potential. The development of such systems is a key step in bridging the gap between promising laboratory findings and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
